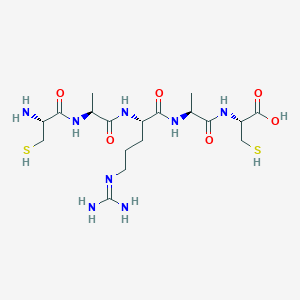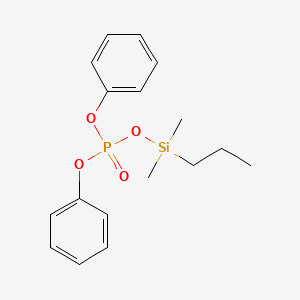![molecular formula C12H10N2S B14255506 4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione CAS No. 383890-51-5](/img/structure/B14255506.png)
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione is a chemical compound known for its unique structure and properties It is a derivative of aniline and is characterized by the presence of an imino group attached to a cyclohexa-2,5-diene-1-thione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione typically involves the reaction of 4-aminobenzaldehyde with cyclohexa-2,5-diene-1-thione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial to achieving high yields and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with nucleic acids, or disrupt cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Nitrophenyl)imino]cyclohexa-2,5-diene-1-thione
- 4-[(4-Methylphenyl)imino]cyclohexa-2,5-diene-1-thione
- 4-[(4-Chlorophenyl)imino]cyclohexa-2,5-diene-1-thione
Uniqueness
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
383890-51-5 |
|---|---|
Molekularformel |
C12H10N2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
4-(4-aminophenyl)iminocyclohexa-2,5-diene-1-thione |
InChI |
InChI=1S/C12H10N2S/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2 |
InChI-Schlüssel |
OASICWPNKPBBHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)C=CC1=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


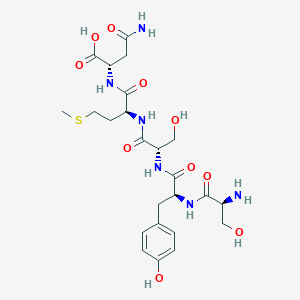
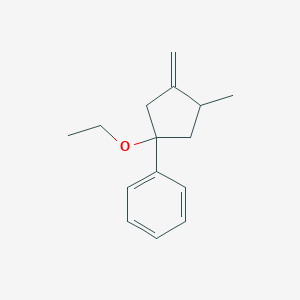


![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
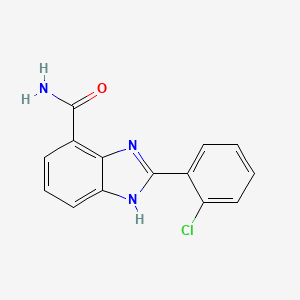
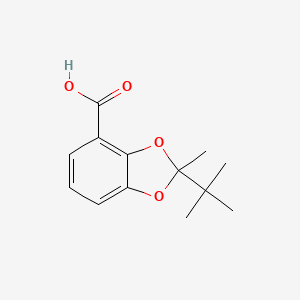
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
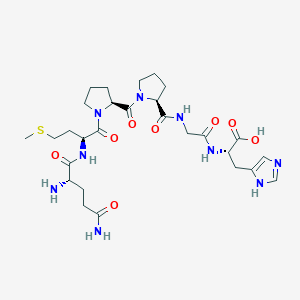
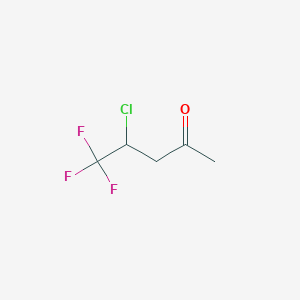
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
